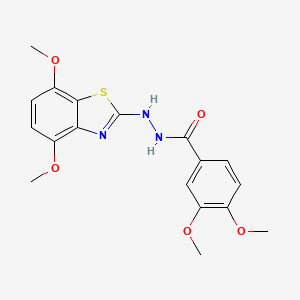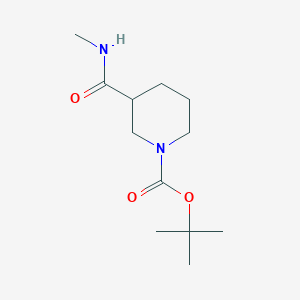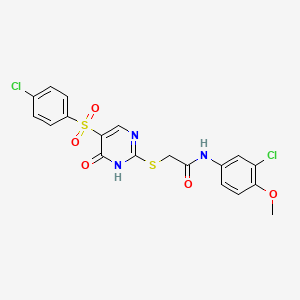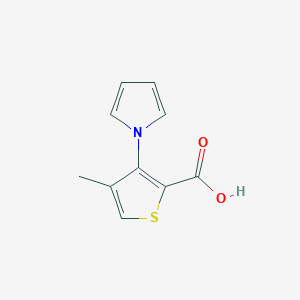![molecular formula C18H22FN5O3S B2636068 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine CAS No. 2380041-72-3](/img/structure/B2636068.png)
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease pathways. The compound has been shown to exhibit potent activity against various cancer cell lines, indicating its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine exhibits potent biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer models. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine in lab experiments is its high potency and selectivity against specific targets. However, the compound has certain limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine. One of the significant areas of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, the compound's pharmacokinetics and toxicity need to be evaluated to determine its safety and efficacy in clinical trials.
In conclusion, 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, cancer research, and neuroprotection. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied, and further research is needed to explore its potential for clinical use.
Métodos De Síntesis
The synthesis of 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine has been reported using different methods. One of the most commonly used methods involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with 1-(morpholin-4-yl) piperazine in the presence of a sulfonyl chloride reagent. The reaction yields the desired compound as a white solid.
Aplicaciones Científicas De Investigación
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
4-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-16-17(15-4-2-1-3-5-15)20-14-21-18(16)22-6-8-23(9-7-22)28(25,26)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCPTDYGMUWPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)



![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)



![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)
